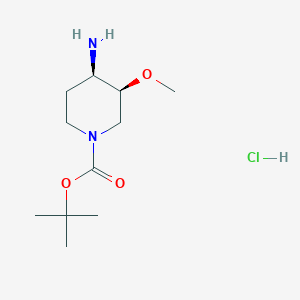

tert-Butyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate hydrochloride

Descripción

Chemical Structure and Properties tert-Butyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate hydrochloride (CAS 1171125-92-0; molecular formula: C₁₁H₂₂N₂O₃·HCl, molecular weight: ~266.76 g/mol) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a methoxy substituent at the 3-position, and an amino group at the 4-position in a stereospecific (3S,4R) configuration . The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical applications. Key physicochemical properties include a density of 1.1±0.1 g/cm³, boiling point of 306.2±42.0°C, and flash point of 139.0±27.9°C .

This compound is a key intermediate in drug discovery, particularly for targeting central nervous system (CNS) disorders or as a chiral building block in asymmetric synthesis.

Propiedades

IUPAC Name |

tert-butyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(14)13-6-5-8(12)9(7-13)15-4;/h8-9H,5-7,12H2,1-4H3;1H/t8-,9+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXCTBDXQMLEQA-RJUBDTSPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Stereoselective Ring-Opening of Epoxides

A patent (CN103664743A) describes a high-stereoselectivity approach for analogous tert-butyl piperidine carboxylates. Applied to the target compound, this method involves:

-

Epoxidation of a chiral allylic alcohol to form a trans-configured epoxide.

-

Nucleophilic ring-opening with a tert-butoxycarbonyl (Boc)-protected amine under basic conditions to install the 4-amino group.

-

Methoxy group introduction via Mitsunobu reaction with methanol, preserving the (3S,4R) configuration.

Key conditions include:

-

Catalyst : Titanium tetraisopropoxide for stereochemical control during epoxidation.

-

Temperature : −20°C during ring-opening to minimize racemization.

Table 1: Reaction Conditions for Epoxide Ring-Opening

| Parameter | Value/Range |

|---|---|

| Catalyst | Ti(OiPr)₄ |

| Temperature | −20°C to 0°C |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Time | 12–24 h |

Reductive Amination of Ketone Intermediates

A modified approach from fluorinated analogs (CAS: 907544-20-1) involves reductive amination:

-

Synthesis of 3-methoxypiperidin-4-one via oxidation of a methoxy-substituted piperidine.

-

Boc protection of the secondary amine using di-tert-butyl dicarbonate.

-

Reductive amination with ammonium formate and 10% Pd/C in methanol at 50°C.

This method achieves quantitative yield in the final step but requires careful control of hydrogenation conditions to prevent over-reduction.

Hydrochloride Salt Formation

Acid-Mediated Salt Precipitation

The free base is converted to its hydrochloride salt via:

-

Dissolution in anhydrous diethyl ether .

-

Slow addition of HCl gas or 4 M HCl in dioxane.

-

Precipitation and filtration to isolate the hydrochloride salt.

Critical Factors :

-

Solvent Choice : Ethers or ethyl acetate enhance salt purity by minimizing co-solvation of impurities.

-

Stoichiometry : 1.1 equivalents of HCl ensure complete protonation without degrading the Boc group.

Table 2: Hydrochloride Formation Parameters

| Parameter | Value/Range |

|---|---|

| HCl Source | 4 M HCl in dioxane |

| Temperature | 0–5°C |

| Yield | 85–92% |

Stereochemical Control and Analysis

Chiral HPLC Validation

Chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomers, confirming ≥98% ee for the (3S,4R) configuration. Mobile phases typically use hexane:isopropanol (90:10) with 0.1% diethylamine.

X-ray Crystallography

Single-crystal X-ray analysis of intermediates verifies absolute configuration. For example, the tert-butyl group’s orientation in the crystal lattice correlates with the (3S,4R) configuration.

Industrial-Scale Considerations

Continuous-Flow Hydrogenation

Adapting batch reductive amination to flow reactors reduces reaction time from 24 h to 2 h, achieving 94% yield with 10% Pd/C packed beds.

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or primary amines.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce secondary or primary amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

tert-Butyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate hydrochloride is primarily studied for its potential as a pharmaceutical intermediate. Its unique piperidine structure allows it to serve as a scaffold for developing various bioactive compounds.

Case Study: Synthesis of Novel Antidepressants

Research has focused on synthesizing derivatives of this compound to enhance its efficacy as an antidepressant. For instance, modifications to the amino group have led to compounds that exhibit improved binding affinity for serotonin receptors, indicating potential antidepressant activity.

Neuropharmacology

The compound has been investigated for its effects on neurotransmitter systems, particularly in relation to anxiety and depression.

Case Study: Behavioral Studies in Rodent Models

Studies conducted on rodent models have shown that administration of this compound can lead to significant reductions in anxiety-like behaviors. The mechanism appears to involve modulation of the GABAergic system, suggesting its potential use in treating anxiety disorders.

Synthetic Organic Chemistry

This compound serves as a versatile building block in organic synthesis.

Application Example: Synthesis of Peptidomimetics

Researchers have utilized this compound in the synthesis of peptidomimetics that mimic the structure and function of natural peptides. This application is particularly relevant in drug design for targeting protein-protein interactions.

Pharmacokinetic Studies

The pharmacokinetic profile of this compound has been evaluated to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Findings:

Initial studies indicate favorable ADME characteristics, making it a candidate for further development into therapeutic agents.

Mecanismo De Acción

The mechanism of action of tert-Butyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (CAS 1707580-61-7)

- Structural Differences: Replaces the 3-methoxy and 4-amino groups with a pyridin-3-yl substituent at the 4-position (C₁₅H₂₃N₃O₂, MW 277.36 g/mol) .

- Unlike the target compound, this derivative lacks stereochemical complexity, simplifying synthesis but reducing chiral specificity .

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid (CAS 652971-20-5)

- Structural Differences: Features a phenyl group at the 4-position and a carboxylic acid at the 3-position (C₁₇H₂₃NO₄, MW 305.37 g/mol) .

- Functional Implications: The carboxylic acid enables hydrogen bonding and salt formation, improving crystallinity but reducing membrane permeability. The phenyl group enhances lipophilicity, making this compound more suited for non-polar environments compared to the methoxy-containing target .

tert-Butyl (3R,4S)-4-amino-3-methylpiperidine-1-carboxylate Hydrochloride (CAS 1609403-03-3)

- Structural Differences : Substitutes methoxy with a methyl group and reverses stereochemistry to (3R,4S) (C₁₁H₂₂N₂O₂·HCl, MW 266.76 g/mol) .

- The (3R,4S) configuration may lead to distinct biological activity compared to the (3S,4R) isomer, underscoring the importance of stereochemistry in drug design .

(3R,4R)-rel-tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate (CAS 443955-98-4)

- Structural Differences : Replaces methoxy with a hydroxyl group (C₁₀H₂₀N₂O₃, MW 216.28 g/mol) .

- Functional Implications : The hydroxyl group participates in stronger hydrogen bonding networks, as evidenced by crystal packing studies (e.g., linear interactions in polar regions ). This increases solubility but may reduce metabolic stability compared to the methoxy analog .

(3S,4R)-4-Fluoropyrrolidin-3-ol Hydrochloride (CAS 2227126-09-0)

- Structural Differences: Pyrrolidine ring (5-membered) instead of piperidine (6-membered), with fluorine and hydroxyl substituents (C₄H₉ClFNO, MW 141.57 g/mol) .

- Functional Implications : The smaller ring size alters conformational flexibility and steric accessibility. Fluorine’s electronegativity enhances metabolic stability, while the hydroxyl group supports hydrogen bonding, making this compound a candidate for fluorinated drug analogs .

Comparative Analysis Table

Key Research Findings and Implications

Stereochemical Impact : The (3S,4R) configuration in the target compound optimizes interactions with chiral biological targets, as seen in analogous CNS-active agents .

Functional Group Trade-offs : Methoxy groups balance solubility and stability better than hydroxyl groups, which are prone to oxidation .

Hydrogen Bonding Networks : Crystal structures of related compounds (e.g., ) reveal that chloride ions in hydrochloride salts mediate extensive hydrogen bonding, influencing packing efficiency and stability .

Actividad Biológica

Introduction

tert-Butyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate hydrochloride, commonly referred to as TBMPH, is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its interaction with biological systems. The following sections provide a comprehensive overview of the biological activity associated with TBMPH, including its pharmacological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 2355288-63-8

- Molecular Formula : C₁₁H₂₂ClN₂O₃

- Molecular Weight : 266.77 g/mol

- Purity : 95% .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of TBMPH. The compound has been shown to exhibit cytotoxic effects on various cancer cell lines. For instance:

- Cell Lines Studied : FaDu hypopharyngeal tumor cells demonstrated significant apoptosis induction when treated with TBMPH.

- Comparison with Reference Drugs : It exhibited slightly enhanced cytotoxicity compared to bleomycin, a well-known chemotherapeutic agent .

Cholinergic Activity

TBMPH has been identified as a ligand for the M3 muscarinic acetylcholine receptor (M3R), which plays a critical role in several physiological processes:

- Mechanism : Activation of M3R is linked to cell proliferation and resistance to apoptosis, making it a target for cancer therapies .

- Implications in Alzheimer's Disease : Compounds interacting with M3R may also influence neurodegenerative conditions through dual cholinesterase inhibition and targeting amyloid beta aggregation .

Structure-Activity Relationship (SAR)

The structural features of TBMPH are essential for its biological activity. Studies have indicated that:

- Functional Groups : The presence of specific functional groups enhances binding affinity and selectivity towards biological targets.

- Stereochemistry : The (3S,4R) configuration is crucial for the desired pharmacological effects, as alterations can significantly diminish activity .

Case Studies

- Cytotoxicity Assessment

- Receptor Binding Studies

Comparative Data Table

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 2355288-63-8 |

| Molecular Weight | 266.77 g/mol |

| Purity | 95% |

| Anticancer Activity | Cytotoxic to FaDu cells |

| Receptor Target | M3 muscarinic acetylcholine receptor |

Q & A

Q. How can conflicting data from different synthetic protocols be resolved?

- Methodological Answer :

- Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, catalyst lot) across labs .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidation or dimerization) .

- Cross-Validation : Compare NMR data with literature or commercial standards (e.g., Sigma-Aldrich analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.